molecular formula C12H13ClF3N3O2 B8330912 4-Chloro-2-nitro-5-(4-trifluoromethyl-piperidin-1-yl)aniline

4-Chloro-2-nitro-5-(4-trifluoromethyl-piperidin-1-yl)aniline

Cat. No. B8330912
M. Wt: 323.70 g/mol
InChI Key: SAEWMCNPLWDKEB-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

The sub-title compound was prepared from 4,5-dichloro-2-nitro-aniline (500 mg, 2.4 mmol), 4-trifluoromethyl-piperidine hydrochloride (550 mg, 2.9 mmol) and K2CO3 (830 mg, 6.0 mmol) in DMSO (10 mL) in analogy to example 3, step (a).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8](Cl)=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.Cl.[F:14][C:15]([F:23])([F:22])[CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.C([O-])([O-])=O.[K+].[K+]>CS(C)=O>[Cl:1][C:2]1[C:8]([N:19]2[CH2:20][CH2:21][CH:16]([C:15]([F:23])([F:22])[F:14])[CH2:17][CH2:18]2)=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1Cl)[N+](=O)[O-]
Name
Quantity
550 mg
Type
reactant
Smiles
Cl.FC(C1CCNCC1)(F)F
Name
Quantity
830 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1N1CCC(CC1)C(F)(F)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.